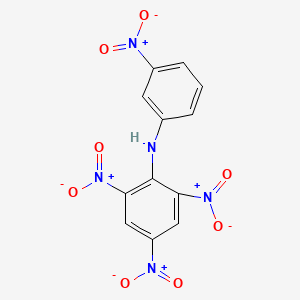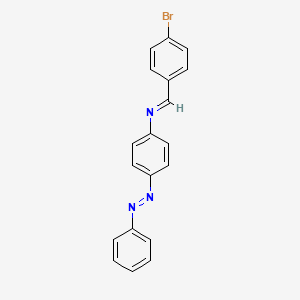
N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline is an organic compound that features both bromine and diazenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline typically involves a condensation reaction between 4-bromoaniline and 4-phenyldiazenylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as dyes, pigments, and polymers.
作用機序
The mechanism of action of N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the diazenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
N-(4-chlorobenzylidene)-4-(phenyldiazenyl)aniline: Similar structure but with a chlorine atom instead of bromine.
N-(4-methylbenzylidene)-4-(phenyldiazenyl)aniline: Similar structure but with a methyl group instead of bromine.
N-(4-nitrobenzylidene)-4-(phenyldiazenyl)aniline: Similar structure but with a nitro group instead of bromine.
Uniqueness
N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its analogs with different substituents.
特性
CAS番号 |
202130-71-0 |
|---|---|
分子式 |
C19H14BrN3 |
分子量 |
364.2 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H14BrN3/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)23-22-18-4-2-1-3-5-18/h1-14H |
InChIキー |
PIVATZDYQKKODX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


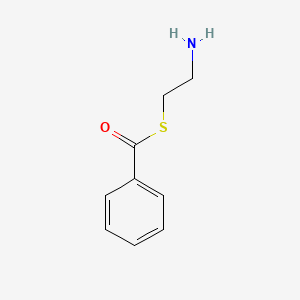
![methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077832.png)
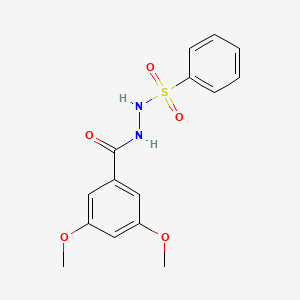
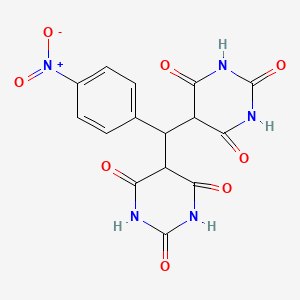
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077849.png)
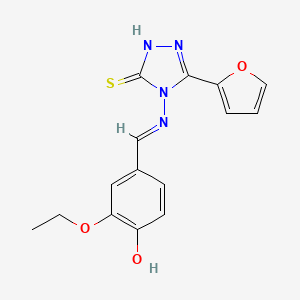
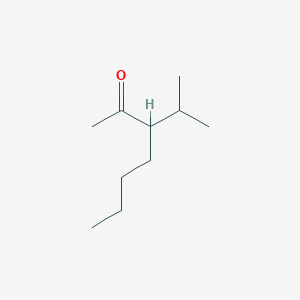
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B15077867.png)
![(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile](/img/structure/B15077873.png)
![1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone](/img/structure/B15077893.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15077899.png)
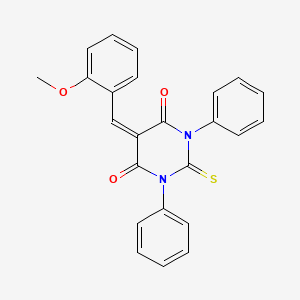
![(5E)-2-(4-Tert-butylphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077912.png)
